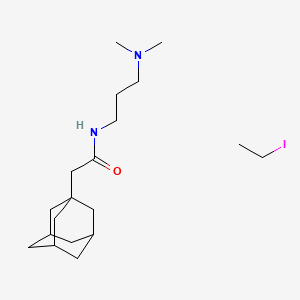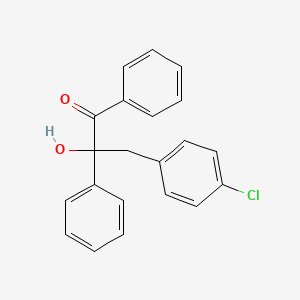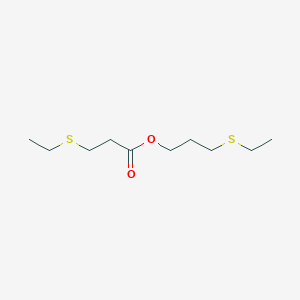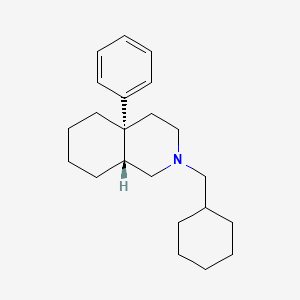
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by its unique stereochemistry and the presence of cyclohexylmethyl and phenyl groups attached to the decahydroisoquinoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline typically involves multi-step organic reactions. One common approach is the hydrogenation of a precursor isoquinoline compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas in the presence of a palladium or platinum catalyst at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4aR,8aR)-4a-phenyldecahydroisoquinoline: Lacks the cyclohexylmethyl group but shares the core structure.
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-methyldecahydroisoquinoline: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
(4aR,8aR)-2-(Cyclohexylmethyl)-4a-phenyldecahydroisoquinoline is unique due to its specific stereochemistry and the presence of both cyclohexylmethyl and phenyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
51993-86-3 |
|---|---|
Molekularformel |
C22H33N |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
(4aR,8aR)-2-(cyclohexylmethyl)-4a-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C22H33N/c1-3-9-19(10-4-1)17-23-16-15-22(20-11-5-2-6-12-20)14-8-7-13-21(22)18-23/h2,5-6,11-12,19,21H,1,3-4,7-10,13-18H2/t21-,22-/m0/s1 |
InChI-Schlüssel |
KYJJJUGCAZJWCX-VXKWHMMOSA-N |
Isomerische SMILES |
C1CCC(CC1)CN2CC[C@@]3(CCCC[C@H]3C2)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(CC1)CN2CCC3(CCCCC3C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


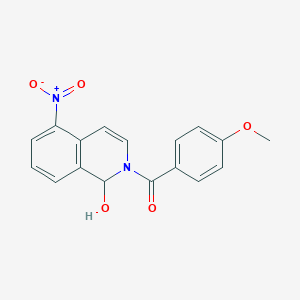
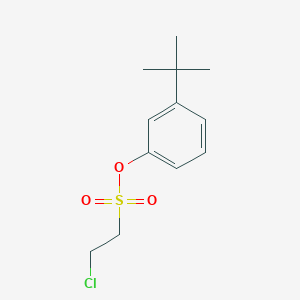
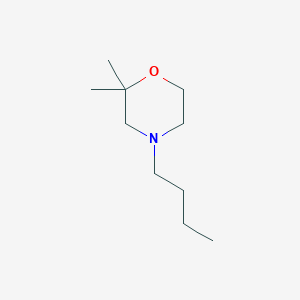
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
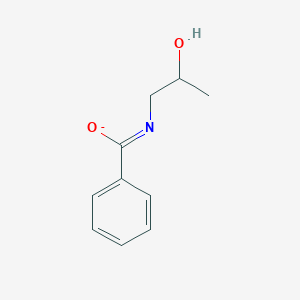
![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)
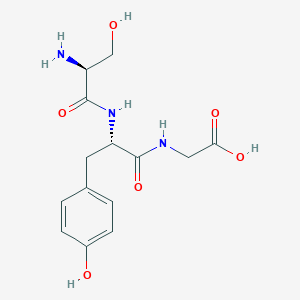

![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)

